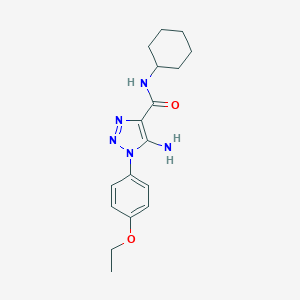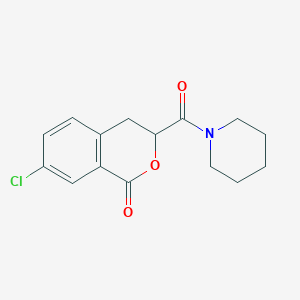![molecular formula C15H21BrN2O3 B256078 (5-bromofuran-2-yl)(9-ethyl-1-oxa-5,9-diazaspiro[5.5]undec-5-yl)methanone](/img/structure/B256078.png)
(5-bromofuran-2-yl)(9-ethyl-1-oxa-5,9-diazaspiro[5.5]undec-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-bromofuran-2-yl)(9-ethyl-1-oxa-5,9-diazaspiro[55]undec-5-yl)methanone is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique combination of a furoyl group, a bromine atom, and a spirocyclic framework, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromofuran-2-yl)(9-ethyl-1-oxa-5,9-diazaspiro[5.5]undec-5-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the bromination of 2-furfural to obtain 5-bromo-2-furfural, which is then subjected to further reactions to introduce the furoyl group and the spirocyclic structure. The reaction conditions often include the use of brominating agents such as molecular bromine or 1-butyl-3-methylimidazolium tribromide under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process typically includes optimizing reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5-bromofuran-2-yl)(9-ethyl-1-oxa-5,9-diazaspiro[5.5]undec-5-yl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furoyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Cyclization and Ring-Opening: The spirocyclic structure can undergo cyclization and ring-opening reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include brominating agents, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or carboxylic acids.
Scientific Research Applications
(5-bromofuran-2-yl)(9-ethyl-1-oxa-5,9-diazaspiro[5.5]undec-5-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5-bromofuran-2-yl)(9-ethyl-1-oxa-5,9-diazaspiro[5.5]undec-5-yl)methanone involves its interaction with specific molecular targets and pathways. The bromine atom and the furoyl group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. The spirocyclic structure imparts stability and rigidity, enhancing its binding affinity and selectivity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: A spirocyclic compound with similar structural features but different functional groups.
1,5-Dioxaspiro[5.5]undecane-2,4-dione: Another spirocyclic compound with distinct chemical properties and applications.
Uniqueness
(5-bromofuran-2-yl)(9-ethyl-1-oxa-5,9-diazaspiro[5.5]undec-5-yl)methanone is unique due to the presence of the bromine atom and the furoyl group, which impart distinct reactivity and potential applications. Its spirocyclic structure further enhances its stability and versatility, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C15H21BrN2O3 |
|---|---|
Molecular Weight |
357.24 g/mol |
IUPAC Name |
(5-bromofuran-2-yl)-(9-ethyl-1-oxa-5,9-diazaspiro[5.5]undecan-5-yl)methanone |
InChI |
InChI=1S/C15H21BrN2O3/c1-2-17-9-6-15(7-10-17)18(8-3-11-20-15)14(19)12-4-5-13(16)21-12/h4-5H,2-3,6-11H2,1H3 |
InChI Key |
FHMWHOHYSBHCGV-UHFFFAOYSA-N |
SMILES |
CCN1CCC2(CC1)N(CCCO2)C(=O)C3=CC=C(O3)Br |
Canonical SMILES |
CCN1CCC2(CC1)N(CCCO2)C(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


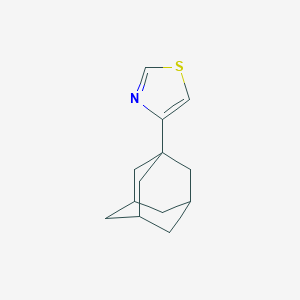
![N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B256008.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B256010.png)
![2-[(azepan-1-yl)methyl]-1-(3-methylbutyl)-1H-1,3-benzodiazole](/img/structure/B256011.png)
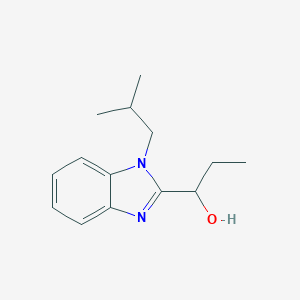
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide](/img/structure/B256016.png)
![4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B256017.png)
![4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B256022.png)
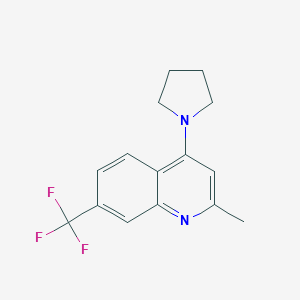
![isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B256026.png)
![2-methoxyethyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate](/img/structure/B256027.png)
![N-[4-(ethylsulfonylamino)-3-methylphenyl]ethanesulfonamide](/img/structure/B256028.png)
